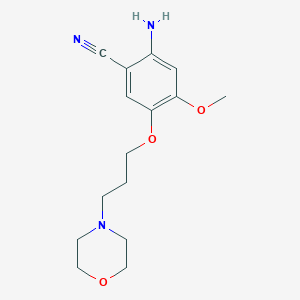

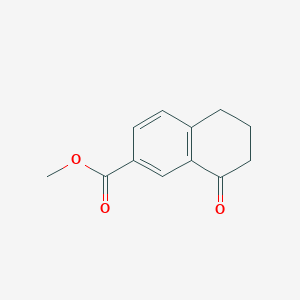

![molecular formula C9H8ClN3O2 B1311685 Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate CAS No. 215531-00-3](/img/structure/B1311685.png)

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate

Übersicht

Beschreibung

“Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate” is a chemical compound. It belongs to the class of imidazo[1,2-b]pyridazine derivatives which have been widely studied in drug molecules . These compounds are diverse in variety and structure, and show different biological activities and pharmacological properties .

Synthesis Analysis

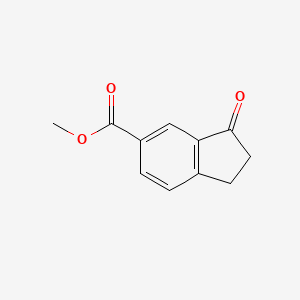

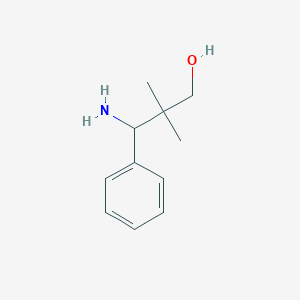

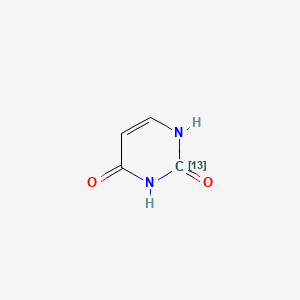

The synthesis of imidazo[1,2-b]pyridazine derivatives has been a subject of interest in recent years . A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques . The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .Molecular Structure Analysis

The molecular structure of the synthesized compound was characterized by 1H NMR, 13C NMR, FTIR, and MS . Its single crystal was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-b]pyridazine derivatives have been reported in several studies . The synthesis methods of imidazo[1,2-b]pyridazine compounds have been reported with the rapid development of organic synthesis technology .Wissenschaftliche Forschungsanwendungen

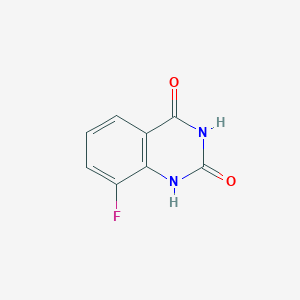

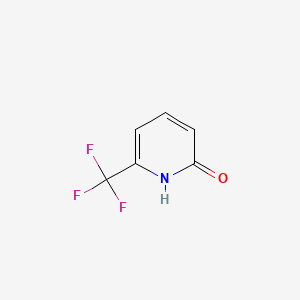

1. Interaction with Benzodiazepine Receptors Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate has been studied for its interaction with central and mitochondrial benzodiazepine receptors. Research indicates that imidazo[1,2-b]pyridazines generally show more selectivity for mitochondrial receptors compared to imidazo[1,2-a]pyridines. Among these compounds, 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine exhibited significant selectivity in displacing [3H]diazepam from peripheral-type and central benzodiazepine receptors (Barlin, Davies, & Harrison, 1997).

2. Synthesis and Central Nervous System Activities The synthesis and CNS activities of substituted imidazo[1,2-b]pyridazines, including methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate, have been explored. This research investigates how these compounds displace [3H]diazepam from rat brain membrane. It was found that the imidazo[1,2-b]pyridazines are slightly more potent than their pyrimidines or pyrazines counterparts (Barlin, Davies, Ireland, Ngu, & Zhang, 1992).

3. Potential Probes for Peripheral Benzodiazepine Receptors Studies have been conducted on the synthesis of iodine-labelled imidazo[1,2-b]pyridazines, including the variant with methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate, as potential probes for peripheral benzodiazepine receptors using SPECT (Single Photon Emission Computed Tomography). These compounds have shown high affinity and selectivity for these receptors (Katsifis, Barlin, Mattner, & Dikić, 2004).

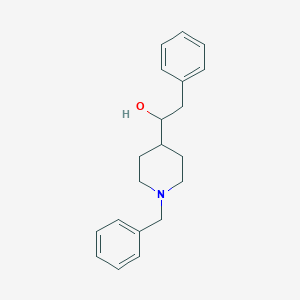

4. Synthesis of imidazo[1,2-a]pyridines Research on the synthesis of imidazo[1,2-a]pyridines, related to methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate, has been reported. This research focuses on aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts, providing insight into potential methods for the synthesis of related compounds (Mohan, Rao, & Adimurthy, 2013).

Zukünftige Richtungen

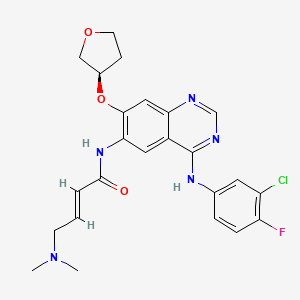

The imidazo[1,2-b]pyridazine scaffold can provide a variety of bioactive molecules and is an important heterocyclic nucleus . The successful kinase inhibitor bonatinib has aroused people’s strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, the future direction could be the exploration of new derivatives of imidazo[1,2-b]pyridazine for various therapeutic applications.

Eigenschaften

IUPAC Name |

methyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-6-5-13-8(11-6)3-2-7(10)12-13/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVMNFGXLWLETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451764 | |

| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate | |

CAS RN |

215531-00-3 | |

| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)